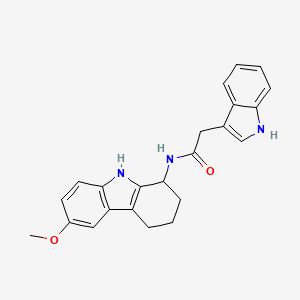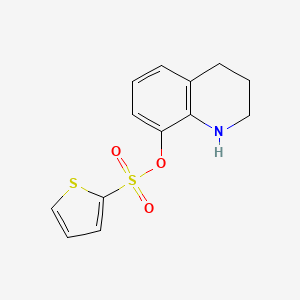![molecular formula C25H21Cl2N5O3S B12164080 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジドは、分子式がC25H21Cl2N5O3Sである複雑な有機化合物です。この化合物は、トリアゾール環、クロロフェニル基、およびメトキシフェニル部分を包含する独自の構造で知られています。この化合物は、様々な分野における潜在的な生物活性と応用のため、主に科学研究で使用されています。
準備方法
合成経路と反応条件
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数の手順を伴います。一般的な方法の1つは、トリアゾール環の調製から始まり、その後、クロロフェニル基が導入されます。最終段階は、メトキシフェニル部分の付加とアセトヒドラジド結合の形成を伴います。 反応条件は、通常、目的の生成物を高純度かつ高収率で得るために、特定の触媒、溶媒、および温度制御を必要とします .
工業生産方法
この化合物の工業生産は、同様の合成経路を伴いますが、より大規模な規模で行われる可能性があります。プロセスは、効率、費用対効果、および安全性のために最適化されます。 これには、自動化された反応器、連続フローシステム、および高度な精製技術を使用して、化合物をバルクで製造することが含まれる場合があります .
化学反応解析
反応の種類
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジドは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、トリアゾール環またはクロロフェニル基を標的にすることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。 条件は、通常、制御された温度、特定の溶媒、および場合によっては反応を促進するための触媒を伴います .
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生じることがありますが、置換反応は分子に新しい官能基を導入することができます .
化学反応の分析
Types of Reactions
2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジドは、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性および抗がん性などの潜在的な生物活性について調査されています。
医学: 様々な疾患に対する治療薬としての可能性を調査するための研究が進められています。
作用機序
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環とクロロフェニル基は、その生物活性において重要な役割を果たすと考えられています。この化合物は、特定の酵素を阻害したり、細胞プロセスを破壊したりして、観察された効果を引き起こす可能性があります。 関与する分子経路を完全に解明するには、詳細な研究が必要です .
類似の化合物との比較
類似の化合物
- 2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-クロロフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4-ジクロロフェニル)メチリデン]アセトヒドラジド
- **2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,6-ジクロロフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,3-ジメトキシフェニル)メチリデン]アセトヒドラジドを際立たせているのは、独自の生物活性と化学的性質を付与する可能性のある官能基の特定の組み合わせです。 特に、メトキシフェニル部分の存在は、その反応性と生物学的標的との相互作用に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
- **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties. The presence of the methoxyphenyl moiety, in particular, can influence its reactivity and interactions with biological targets .
特性
分子式 |
C25H21Cl2N5O3S |
|---|---|
分子量 |
542.4 g/mol |
IUPAC名 |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-34-21-5-3-4-17(23(21)35-2)14-28-29-22(33)15-36-25-31-30-24(16-6-8-18(26)9-7-16)32(25)20-12-10-19(27)11-13-20/h3-14H,15H2,1-2H3,(H,29,33)/b28-14- |
InChIキー |
IENXFCZVQXTFGA-MUXKCCDJSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
正規SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B12163999.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)
![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)
![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)
